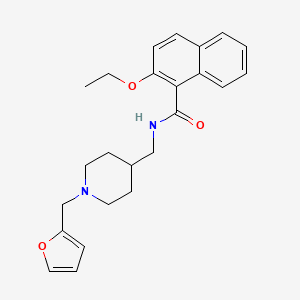

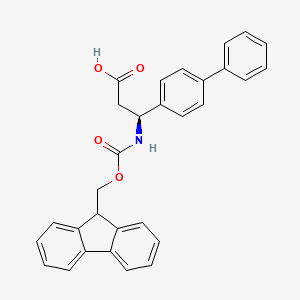

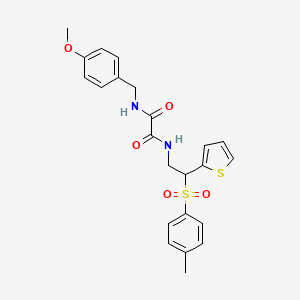

(S)-3-Biphenyl-4-YL-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for the amino group .

Synthesis Analysis

The synthesis of similar compounds typically involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.Molecular Structure Analysis

The molecular structure of similar compounds consists of a fluorene group attached to a carbonyl group, which is then attached to an amino group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as density, boiling point, vapor pressure, and refractive index can be determined .Applications De Recherche Scientifique

Convenient Synthesis and Chemical Transformations

Synthesis Techniques

A study by K. Le and R. Goodnow (2004) demonstrated a convenient synthesis technique for producing fluorenylmethoxycarbonylamino derivatives from 3-bromopyruvic acid and amino(thioxomethyl)carbamic acid 9H-fluoren-9-ylmethyl ester, highlighting the compound's utility in chemical synthesis and solid-phase peptide synthesis applications Le & Goodnow, 2004.

Derivative Synthesis

Research by V. V. Tolstyakov et al. (2016) focused on synthesizing new tetrazolyl derivatives of L- and D-phenylalanine through chemical transformations involving the fluorenylmethoxycarbonyl group, indicating the compound's versatility in creating bioactive molecules Tolstyakov et al., 2016.

Photocleavable Linkers for Peptide Synthesis

Photocleavable Linkers

A photocleavable linker based on the fluorenylmethoxycarbonylamino propionic acid derivative was developed by Jaehi Kim et al. (2013) for solid-phase peptide synthesis. This linker exhibits stability under normal synthesis conditions and becomes labile upon UV irradiation, facilitating the efficient release of synthesized peptides Kim et al., 2013.

Linkers for Solid Phase Synthesis

Solid Phase Synthesis

The study by K. Bleicher, C. Lutz, and Yves Wuethrich (2000) reported the synthesis of phenylfluorenyl-based linkers for solid-phase synthesis, offering higher acid stability than traditional resins. These linkers enable the immobilization and cleavage of carboxylic acids and amines, showcasing the compound's application in the efficient synthesis of diverse chemical entities Bleicher, Lutz, & Wuethrich, 2000.

Advanced Materials and Bioimaging Applications

Emissive Functionalized Derivatives

M. Athira, R. S. Meerakrishna, and P. Shanmugam (2020) synthesized blue emissive functionalized fluorene derivatives for potential applications in organic electronics and bioimaging. Their work highlights the compound's utility in creating materials with desirable photophysical properties Athira, Meerakrishna, & Shanmugam, 2020.

Safety and Hazards

Propriétés

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NO4/c32-29(33)18-28(22-16-14-21(15-17-22)20-8-2-1-3-9-20)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYWNXMITXNNRZ-NDEPHWFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylprop-2-enamide](/img/structure/B2607154.png)

![3-Methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid](/img/structure/B2607157.png)

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile](/img/structure/B2607163.png)

![2-amino-N-benzyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2607165.png)